Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene
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Overview
Description
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene is a highly fluorinated compound with the molecular formula C17H2F32O. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene typically involves the reaction of heptadecafluoro-1-nonanol with a suitable fluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Fluorinated ethers and other substituted derivatives.
Scientific Research Applications
Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and as a component in fluorinated drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated chains provide a low surface energy, which contributes to its water-repellent and non-stick properties. Additionally, the compound can form stable complexes with various biomolecules, enhancing its utility in biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
Heptadecafluoro-1-nonanol: A precursor in the synthesis of heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene.
Perfluorooctanoic acid: Another fluorinated compound with similar chemical properties but different applications.
Perfluorodecalin: Used in similar applications but has a different molecular structure.
Uniqueness
This compound is unique due to its specific combination of fluorinated chains and ether linkage, providing exceptional chemical stability and low surface energy. This makes it particularly valuable in applications requiring high-performance materials with water-repellent and non-stick properties .
Properties
CAS No. |
84029-60-7 |
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Molecular Formula |
C17H2F32O |
Molecular Weight |
830.14 g/mol |
IUPAC Name |
(E)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)non-1-ene |
InChI |
InChI=1S/C17H2F32O/c18-2(5(22,23)7(26,27)9(30,31)11(34,35)13(38,39)15(42,43)17(47,48)49)3(19)50-1-4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)14(40,41)16(44,45)46/h1H2/b3-2- |
InChI Key |
JQAUPWZJRFGGGG-IHWYPQMZSA-N |
Isomeric SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
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